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Compound of Interest

Compound Name: 2-Bromo-6-chloroanisole

Cat. No.: B173195 Get Quote

An In-Depth Technical Guide to 2-Bromo-6-chloroanisole for Researchers, Scientists, and

Drug Development Professionals

Introduction: A Versatile Halogenated Building
Block
2-Bromo-6-chloroanisole is a disubstituted aromatic ether with the chemical formula

C₇H₆BrClO.[1][2][3][4] As a halogenated anisole derivative, it represents a class of compounds

of significant interest in medicinal chemistry and organic synthesis. The strategic placement of

three distinct functional groups—a methoxy group, a bromine atom, and a chlorine atom—on

the benzene ring imparts a unique reactivity profile. This structure allows for selective, stepwise

functionalization, making it a valuable intermediate for constructing complex molecular

architectures.

The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds

is particularly noteworthy. The C-Br bond is generally more susceptible to oxidative addition in

transition metal-catalyzed cross-coupling reactions, enabling chemists to functionalize this

position selectively while preserving the C-Cl bond for subsequent transformations.[5] This

guide provides a comprehensive overview of 2-Bromo-6-chloroanisole, detailing its chemical

properties, a robust synthesis protocol, potential applications in drug discovery, and essential

safety information.

Physicochemical and Computed Properties
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A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in a laboratory setting. The following table summarizes key identifiers and

computed data for 2-Bromo-6-chloroanisole.

Property Value Source

IUPAC Name
1-Bromo-3-chloro-2-

methoxybenzene
PubChem[1]

Molecular Formula C₇H₆BrClO PubChem[1][3]

Molecular Weight 221.48 g/mol PubChem[1][6]

CAS Number 174913-10-1 PubChem[1]

Canonical SMILES COC1=C(C=CC=C1Br)Cl PubChemLite[3]

InChIKey
NWOYYECMNBWCNK-

UHFFFAOYSA-N
PubChemLite[3]

Monoisotopic Mass 219.92906 Da PubChem[1][6]

Boiling Point (Predicted) 522.21 K (249.06 °C) Cheméo (Joback Method)[4]

Melting Point (Predicted) 332.06 K (58.91 °C) Cheméo (Joback Method)[4]

LogP (Predicted) 3.111 Cheméo (Crippen Method)[4]

Kovats Retention Index 1245 (Standard non-polar) PubChem / NIST[1][6]

Synthesis of 2-Bromo-6-chloroanisole
The synthesis of 2-Bromo-6-chloroanisole is not widely documented in standard literature.

However, a logical and efficient two-step synthetic pathway can be designed based on

established and reliable organic chemistry transformations. The proposed route involves the

selective ortho-bromination of a readily available starting material, 2-chlorophenol, followed by

the methylation of the resulting phenol to yield the target anisole.

Logical Synthesis Workflow
The following diagram outlines the proposed synthetic pathway from 2-chlorophenol to 2-
Bromo-6-chloroanisole.
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Step 1: Selective Bromination

Step 2: Williamson Ether Synthesis

2-chlorophenol

Bromine Chloride (BrCl)
in CCl4, 0 °C

Reactant

2-bromo-6-chlorophenol

Major Product

2-bromo-6-chlorophenol

Intermediate

1. Strong Base (e.g., NaH)
2. Methylating Agent (e.g., CH3I)

in THF

Reactant

2-Bromo-6-chloroanisole

Final Product

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Bromo-6-chloroanisole.
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Step 1: Synthesis of 2-Bromo-6-chlorophenol
Causality: The key to this synthesis is the preparation of the precursor, 2-bromo-6-

chlorophenol. Direct bromination of 2-chlorophenol is complicated by the formation of multiple

isomers. However, the use of bromine chloride (BrCl) as the electrophile has been shown to

provide high regioselectivity for the desired 2,6-disubstituted product. U.S. Patent 3,449,443

demonstrates that reacting 2-chlorophenol with BrCl in carbon tetrachloride at 0°C yields 2-

bromo-6-chlorophenol as the major product (74% of theory), with the 4-bromo-2-chlorophenol

isomer constituting only 22%.[1][7] This selectivity is crucial for minimizing difficult purification

steps later in the synthesis.

Experimental Protocol:

Setup: In a fume hood, equip a three-necked, round-bottomed flask with a magnetic stirrer, a

dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen or argon.

Reaction Mixture: Dissolve 2-chlorophenol (1.0 eq) in anhydrous carbon tetrachloride. Cool

the solution to 0°C using an ice-water bath.

Addition of Bromine Chloride: Slowly add a solution of bromine chloride (1.0 eq) in carbon

tetrachloride to the cooled reaction mixture via the dropping funnel over 1-2 hours. Monitor

the internal temperature to ensure it remains between 0-5°C.

Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Workup: Once the reaction is complete, quench the mixture by carefully adding a saturated

aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Transfer

the mixture to a separatory funnel and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. The crude product can be purified by

vacuum distillation or column chromatography on silica gel to isolate the 2-bromo-6-

chlorophenol.
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Step 2: Methylation to 2-Bromo-6-chloroanisole
(Williamson Ether Synthesis)
Causality: The Williamson ether synthesis is a classic, robust, and highly effective method for

preparing ethers.[8][9] The reaction proceeds via an Sₙ2 mechanism, where a strong base first

deprotonates the phenol to form a highly nucleophilic phenoxide ion. This ion then attacks an

electrophilic methylating agent, such as methyl iodide, to form the ether.[8] For sterically

hindered phenols like 2-bromo-6-chlorophenol, a strong, non-nucleophilic base like sodium

hydride (NaH) is ideal as it irreversibly deprotonates the phenol without competing side

reactions.

Experimental Protocol:

Setup: In a fume hood, add anhydrous tetrahydrofuran (THF) to a dry, three-necked, round-

bottomed flask under an inert atmosphere. Add sodium hydride (NaH, 60% dispersion in

mineral oil, 1.2 eq) to the flask.

Phenoxide Formation: Cool the NaH suspension to 0°C. Slowly add a solution of 2-bromo-6-

chlorophenol (1.0 eq) in anhydrous THF to the suspension. Allow the mixture to stir at 0°C for

30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas

evolution will be observed.

Methylation: Cool the resulting phenoxide solution back to 0°C. Add methyl iodide (CH₃I, 1.5

eq) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the

reaction's completion by TLC.

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of

ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with

diethyl ether or ethyl acetate (3x).

Purification: Combine the organic layers and wash with water and brine. Dry the organic

phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude

2-Bromo-6-chloroanisole can be purified by silica gel column chromatography to yield the

final product.
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Applications in Drug Discovery and Organic
Synthesis
While specific applications of 2-Bromo-6-chloroanisole are not extensively documented, its

structure makes it an analog of other dihaloanisoles that are valuable in pharmaceutical

development. For instance, the related isomer 2-Bromo-4-chloroanisole is a key reactant in the

synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors.[8]

The primary utility of 2-Bromo-6-chloroanisole lies in its potential as a versatile scaffold for

building complex molecules through selective cross-coupling reactions.

Molecular Structure and Reactivity Sites
Caption: Reactivity sites on the 2-Bromo-6-chloroanisole molecule.

Selective C-Br Functionalization: The C-Br bond is significantly more reactive than the C-Cl

bond in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and

Buchwald-Hartwig amination.[5] This allows for the precise introduction of aryl, alkynyl, or

amino groups at the C2 position while leaving the chlorine atom at C6 untouched for a

subsequent, different coupling reaction under more forcing conditions.

Orthogonal Synthesis: This differential reactivity enables an "orthogonal" synthetic strategy,

where two different molecular fragments can be sequentially coupled to the anisole core.

This is a powerful technique in the generation of chemical libraries for drug screening,

allowing for the rapid creation of diverse analogs from a common intermediate.

Spectroscopic Characterization
Confirmation of the structure and purity of synthesized 2-Bromo-6-chloroanisole is critical.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While

experimental spectra are not publicly available, the expected ¹H and ¹³C NMR features can be

predicted.

Expected ¹H NMR Spectrum (in CDCl₃):

Aromatic Region (δ 6.8-7.5 ppm): Three signals corresponding to the three aromatic protons.

Due to the substitution pattern, they would likely appear as a triplet and two doublets (or
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more complex multiplets due to Br/Cl influence).

Methoxy Protons (δ ~3.9 ppm): A sharp singlet, integrating to 3H, corresponding to the -

OCH₃ group.

Expected ¹³C NMR Spectrum (in CDCl₃):

Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six unique

aromatic carbons. The carbons directly attached to the electronegative oxygen (C1), bromine

(C2), and chlorine (C6) would be significantly shifted.

Methoxy Carbon (δ ~55-60 ppm): A single signal for the methoxy carbon.

A standard protocol for acquiring high-quality NMR spectra for this type of molecule is detailed

by BenchChem and involves dissolving 5-10 mg of the sample in deuterated chloroform

(CDCl₃) with TMS as an internal standard for analysis on a 400 MHz or higher spectrometer.

[10]

Safety and Handling
2-Bromo-6-chloroanisole should be handled with appropriate caution in a laboratory setting.

According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, it presents several hazards.[1][6]

H302: Harmful if swallowed.[1][6]

H315: Causes skin irritation.[1][6]

H319: Causes serious eye irritation.[1][6]

H335: May cause respiratory irritation.[1][6]

Precautions:

Always handle this chemical in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.

Prevent contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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